(5E)-1-(3-bromophenyl)-5-(5-chloro-2-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-1-(3-bromophenyl)-5-(5-chloro-2-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of dihydropyrimidine derivatives, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(3-bromophenyl)-5-(5-chloro-2-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves a multi-step process:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzaldehyde, 5-chloro-2-hydroxybenzaldehyde, and thiourea.
Condensation Reaction: The first step involves the condensation of 3-bromobenzaldehyde with thiourea in the presence of a base, such as sodium hydroxide, to form an intermediate.
Cyclization: The intermediate undergoes cyclization with 5-chloro-2-hydroxybenzaldehyde under acidic conditions to form the desired dihydropyrimidine derivative.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(3-bromophenyl)-5-(5-chloro-2-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, potassium carbonate, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced dihydropyrimidine derivatives.
Substitution: Substituted dihydropyrimidine derivatives with various functional groups.
Scientific Research Applications
(5E)-1-(3-bromophenyl)-5-(5-chloro-2-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-1-(3-bromophenyl)-5-(5-chloro-2-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
(5E)-1-(3-bromophenyl)-5-(5-chloro-2-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: Unique due to its specific substituents and structural features.
Other Dihydropyrimidine Derivatives: Compounds with different substituents on the phenyl and benzylidene rings.
Uniqueness
Structural Features: The presence of bromine, chlorine, and hydroxyl groups contributes to its unique chemical and biological properties.
Biological Activity: Its specific substituents may enhance its biological activity compared to other dihydropyrimidine derivatives.
Properties
Molecular Formula |
C17H10BrClN2O3S |
---|---|
Molecular Weight |
437.7 g/mol |
IUPAC Name |
(5E)-1-(3-bromophenyl)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C17H10BrClN2O3S/c18-10-2-1-3-12(8-10)21-16(24)13(15(23)20-17(21)25)7-9-6-11(19)4-5-14(9)22/h1-8,22H,(H,20,23,25)/b13-7+ |
InChI Key |
DQBHMCKUNXPXMC-NTUHNPAUSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)/C(=C/C3=C(C=CC(=C3)Cl)O)/C(=O)NC2=S |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)C(=CC3=C(C=CC(=C3)Cl)O)C(=O)NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.